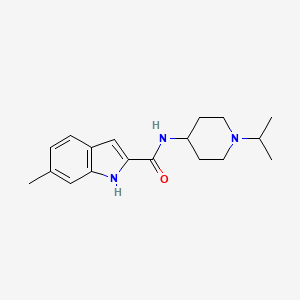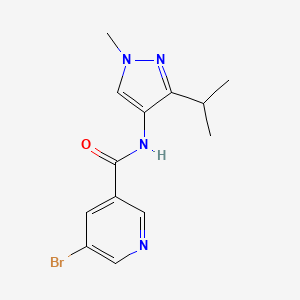![molecular formula C9H9N3O5S2 B6645085 2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid, also known as CTAAC, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor that has shown potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid works by inhibiting the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting DPP-IV, this compound increases the levels of incretin hormones, leading to improved glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing the levels of incretin hormones. It also modulates the activity of various signaling pathways involved in cancer cell growth and inflammation. Additionally, this compound has been found to modulate the immune system and improve the efficacy of immunotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery and development. However, this compound also has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid. One direction is to further explore its potential therapeutic applications, particularly in cancer treatment and immunotherapy. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future studies could focus on improving the solubility of this compound in water to make it easier to work with in aqueous solutions.
Synthesemethoden
The synthesis of 2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid involves a multi-step process that starts with the reaction of 5-cyanothiophene-2-sulfonamide with ethyl chloroacetate to form 2-(5-cyanothiophene-2-sulfonamido)acetic acid ethyl ester. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester to form the protected this compound. The final step involves the removal of the protecting groups to yield the pure this compound.
Wissenschaftliche Forschungsanwendungen
2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and Crohn's disease. Additionally, this compound has been shown to modulate the immune system and improve the efficacy of immunotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-[[2-[(5-cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5S2/c10-3-6-1-2-9(18-6)19(16,17)12-4-7(13)11-5-8(14)15/h1-2,12H,4-5H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDVFAOGCVRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NCC(=O)NCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)




![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)

